molecular formula C13H15NO4 B1331815 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde CAS No. 30817-36-8

4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde

Cat. No.: B1331815
CAS No.: 30817-36-8
M. Wt: 249.26 g/mol
InChI Key: KHQZOOBUOHUYHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde (CAS: 30817-36-8) is a benzaldehyde derivative functionalized at the para-position with a morpholine-containing ethoxy group. The substituent consists of a ketone-linked morpholine ring (2-oxo-ethoxy bridge), conferring both electron-withdrawing (ketone) and electron-donating (morpholine) characteristics. This compound is utilized as an intermediate in synthesizing pharmaceuticals, agrochemicals, and macrocyclic compounds .

Properties

IUPAC Name

4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-9-11-1-3-12(4-2-11)18-10-13(16)14-5-7-17-8-6-14/h1-4,9H,5-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQZOOBUOHUYHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)COC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358427
Record name 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806559
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

30817-36-8
Record name 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Route

The synthesis typically involves the reaction of 4-hydroxybenzaldehyde with N-chloroacetylmorpholine in the presence of a base such as potassium carbonate in an aprotic solvent like tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution where the phenolic hydroxyl group of 4-hydroxybenzaldehyde attacks the electrophilic carbon of N-chloroacetylmorpholine, resulting in the formation of the ether linkage and the target compound.

Detailed Experimental Procedure

Step Reagents and Conditions Description Outcome
1 4-Hydroxybenzaldehyde (0.50 g, 4.09 mmol), N-chloroacetylmorpholine (1.00 g, 6.12 mmol), potassium carbonate (1.70 g, 12.3 mmol), THF (10 mL) The reagents are combined in THF and heated under reflux at 100°C for 24 hours. The reaction mixture is concentrated, then extracted with ethyl acetate and saturated brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.
2 Purification The crude product is purified by standard organic workup and isolation techniques. Quantitative yield of N-(4-formylphenoxy)acetylmorpholine (4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde) is obtained.

Reaction Scheme

$$
\text{4-Hydroxybenzaldehyde} + \text{N-chloroacetylmorpholine} \xrightarrow[\text{K}2\text{CO}3]{\text{THF, reflux, 24h}} \text{this compound}
$$

Reaction Conditions and Optimization

  • Base: Potassium carbonate is used as a mild base to deprotonate the phenol, enhancing nucleophilicity.
  • Solvent: Tetrahydrofuran (THF) is preferred for its aprotic nature and ability to dissolve both organic and inorganic reagents.
  • Temperature: Reflux at 100°C ensures sufficient energy for the substitution reaction.
  • Time: 24 hours to achieve complete conversion.

Analytical Data and Yield

Parameter Data
Yield Quantitative (near 100%)
Purity Confirmed by TLC and NMR spectroscopy
1H-NMR (270 MHz, CDCl3) δ 3.51-3.74 (m, 8H, morpholine ring), 4.80 (s, 2H, methylene), 7.07 (d, J = 8.9 Hz, 2H, aromatic), 7.85 (d, J = 8.9 Hz, 2H, aromatic), 9.90 (s, 1H, aldehyde proton)

Comparative Notes on Preparation

  • The method is straightforward, involving a single-step nucleophilic substitution with high yield and minimal side reactions.
  • The use of potassium carbonate avoids harsher conditions and reduces by-product formation.
  • The reaction is scalable and reproducible, suitable for laboratory and industrial synthesis.

Related Preparation Insights from Analogous Compounds

While direct preparation methods for this compound are limited, similar compounds such as 2-ethoxybenzaldehyde have been synthesized via multi-step methods involving Schiff base formation and alkylation, as described in patent CN103724171B. However, these methods are more complex and less direct compared to the nucleophilic substitution approach used here.

Summary Table of Preparation Method

Aspect Details
Starting Materials 4-Hydroxybenzaldehyde, N-chloroacetylmorpholine, potassium carbonate
Solvent Tetrahydrofuran (THF)
Reaction Type Nucleophilic substitution (ether formation)
Temperature 100°C (reflux)
Reaction Time 24 hours
Workup Concentration, extraction with ethyl acetate and brine, drying over sodium sulfate
Yield Quantitative (near 100%)
Purification Standard organic extraction and concentration
Analytical Confirmation 1H-NMR, TLC

Chemical Reactions Analysis

Types of Reactions

4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens and nitrating agents.

Major Products Formed

    Oxidation: 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzoic acid.

    Reduction: 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Recent studies have indicated that derivatives of morpholine compounds exhibit anticancer properties. For instance, morpholine-containing Schiff bases have shown promise as potential cancer therapeutic agents due to their ability to form complexes with transition metals, which can enhance their biological activity .

Case Study:
A study involving the synthesis of morpholine-derived compounds demonstrated their effectiveness against various cancer cell lines, showing IC₅₀ values that suggest significant cytotoxicity .

2. Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of compounds related to morpholine derivatives. The structure–activity relationship studies indicate that specific substituents on the morpholine ring can enhance the inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .

Data Table: Inhibitory Activity Against COX Enzymes

CompoundIC₅₀ (μmol/L)COX-1 InhibitionCOX-2 Inhibition
Celecoxib0.04 ± 0.01Positive ControlPositive Control
Morpholine Derivative A0.04 ± 0.02ModerateHigh
Morpholine Derivative B0.05 ± 0.03LowModerate

Material Science Applications

1. Polymer Chemistry
The compound's functional groups allow it to act as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance properties such as flexibility and thermal stability, making it suitable for advanced material applications.

Case Study:
In a study focused on developing new polymeric materials, the integration of 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde resulted in polymers with improved mechanical properties compared to traditional materials .

Toxicological Profile

While the compound exhibits promising applications, it is essential to note its toxicological profile:

  • Harmful if swallowed
  • Causes skin irritation
  • May cause respiratory irritation

These factors must be considered when handling and applying this compound in research and industrial settings .

Mechanism of Action

The mechanism of action of 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The morpholine ring can also interact with biological membranes, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Heterocycle Variations

a) 4-[2-(4-Methyl-2-phenyl-thiazole-5-yl)-2-oxo-ethoxy]-benzaldehyde
  • Structure : Replaces morpholine with a 4-methyl-2-phenylthiazole group.
  • Activity : Demonstrated moderate antibacterial activity against Gram-negative bacteria (e.g., E. coli), but only one derivative (Compound 6) inhibited Gram-positive strains .
b) 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}-benzaldehyde
  • Structure : Features a longer ethoxy chain and an additional benzaldehyde group.
  • Applications : Used in macrocycle synthesis via polyamine condensations. Its crystal structure reveals intermolecular C–H···O hydrogen bonds and CH-π interactions, facilitating supramolecular assembly .
  • Key Difference : The extended chain increases flexibility, enabling diverse macrocyclic geometries, whereas the morpholine group in the target compound may restrict conformational freedom.

Electronic and Steric Effects

  • 4-[Bis(2-hydroxyethyl)amino]benzaldehyde (Failed Synthesis): Attempted nucleophilic substitution of 4-chlorobenzaldehyde with diethanolamine failed due to insufficient electron-withdrawing activation by the formyl group .
  • Comparison : The morpholin-4-yl-2-oxo-ethoxy group in the target compound likely enhances electrophilicity at the aldehyde via conjugation, enabling successful nucleophilic substitutions that are challenging in simpler analogs.

Biological Activity

4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde, also known as 3-Methoxy-4-(2-morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde, is an organic compound characterized by its unique structural features, including a methoxy group, a morpholine ring, and an aldehyde functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory research.

Chemical Structure and Properties

The molecular formula for this compound is C14H17NO6C_{14}H_{17}NO_6. The compound's structure is significant as it influences its interaction with biological targets. The morpholine ring and aldehyde group are crucial for its reactivity and biological activity.

Research indicates that this compound interacts with various biomolecules through covalent bonding with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, suggesting a mechanism that could lead to therapeutic effects. The compound's ability to influence specific biochemical pathways highlights its potential in drug discovery and development.

Anticancer Activity

Studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been evaluated for its ability to inhibit cell cycle progression and induce apoptosis in cancer cells. The compound's mechanism involves disruption of the cytoskeleton by binding to β-tubulin, similar to known anticancer agents like combretastatin A-4 .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-2315.0Disruption of microtubule integrity
HeLa7.5Induction of apoptosis
A5496.0Cell cycle arrest in G2/M phase

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise in anti-inflammatory applications. It can inhibit the production of pro-inflammatory cytokines and modulate signaling pathways involved in inflammation. This activity is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases.

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

  • Study on MDA-MB-231 Cells : This study demonstrated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation.
  • Chick Chorioallantoic Membrane (CAM) Assay : In vivo studies using CAM assays revealed that the compound effectively inhibited angiogenesis and tumor growth, comparable to established chemotherapeutics .
  • Mechanistic Insights : Research utilizing molecular docking studies provided insights into the binding affinity of the compound towards various targets, supporting its role as a versatile lead compound in drug development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde, and how can purity be optimized?

  • Methodology : The compound is synthesized via nucleophilic substitution between 4-hydroxybenzaldehyde and a morpholine-containing electrophile (e.g., 2-chloroethylmorpholine) in a polar aprotic solvent like DMF under inert atmosphere (N₂). Purification involves column chromatography or recrystallization, with purity confirmed by HPLC (>98%) and elemental analysis (C, H, N within ±0.3% of theoretical values) .
  • Key Considerations : Reaction temperature (60–80°C), stoichiometric ratios (1:1.2 aldehyde to electrophile), and exclusion of moisture to prevent hydrolysis of intermediates.

Q. How is the crystal structure of this compound determined, and what structural features influence its reactivity?

  • Methodology : Single-crystal X-ray diffraction reveals a monoclinic system (space group C2) with a dihedral angle of 78.3° between aromatic rings. Key interactions include weak C–H···O hydrogen bonds (2.8–3.1 Å) and CH-π interactions (3.1–3.5 Å), which stabilize the lattice and affect solubility .
  • Characterization Tools : Bond lengths/angles validated against Cambridge Structural Database (CSD) norms; IR confirms carbonyl (C=O, 1680 cm⁻¹) and aldehyde (1720 cm⁻¹) stretches .

Q. What condensation reactions are feasible with this aldehyde, and how do reaction conditions impact product selectivity?

  • Methodology : The aldehyde undergoes [2+2] or [2+3] condensations with polyamines (e.g., ethylenediamine) in ethanol/water (1:1) at 50°C. Selectivity for macrocycles vs. polymers depends on stoichiometry (1:1 for macrocycles) and templating agents (e.g., metal ions) .
  • Analysis : LC-MS monitors intermediate imine formation; macrocycle yields (~40–60%) are optimized via slow addition of reactants .

Advanced Research Questions

Q. How do intermolecular interactions in the solid state influence the compound’s physicochemical properties?

  • Methodology : Weak hydrogen bonds (e.g., C9–H···O1, 2.827 Å) and CH-π interactions (3.139 Å) reduce solubility in nonpolar solvents. Computational studies (Hirshfeld surface analysis) quantify interaction contributions (e.g., 12% H-bonding, 8% CH-π) .
  • Implications : Solubility can be modulated by introducing bulky substituents to disrupt packing, as shown in analogs with ethoxy groups .

Q. What electronic effects govern the aldehyde’s reactivity in nucleophilic additions?

  • Methodology : The electron-withdrawing morpholine ring (σₚ = +0.36) activates the aldehyde toward nucleophilic attack. Hammett studies (ρ = +1.2 for substituent effects) correlate with rate constants in reactions with hydrazines .
  • Spectroscopic Evidence : ¹³C NMR shows downfield shifts for the aldehyde carbon (δ 194 ppm) due to conjugation with the morpholine ring .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

  • Methodology : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap = 4.1 eV), indicating potential as a ligand in transition-metal complexes (e.g., Pd-catalyzed cross-couplings) .
  • Validation : X-ray bond lengths match computed values (C–O: 1.36 Å experimental vs. 1.38 Å theoretical) .

Q. What kinetic insights explain the compound’s stability under varying pH conditions?

  • Methodology : Degradation studies (25–60°C, pH 2–12) monitored via UV-Vis (λ_max = 280 nm) show first-order kinetics (t₁/₂ = 8 h at pH 1). The morpholine ring’s basicity (pKₐ ≈ 6.8) buffers degradation in acidic media .
  • Applications : Stability guides storage conditions (pH 6–7, 4°C) for long-term experiments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.